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An In-Depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)ethanone for Advanced

Research

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource on the research chemical 1-(3-
Bromo-4-hydroxyphenyl)ethanone. It is intended for researchers, medicinal chemists, and

professionals in drug development who utilize versatile chemical intermediates. This document

provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and

critical applications as a building block in modern pharmaceutical discovery.

Introduction: A Versatile Phenolic Ketone
Intermediate
1-(3-Bromo-4-hydroxyphenyl)ethanone, also known as 3'-Bromo-4'-hydroxyacetophenone, is

a disubstituted aromatic ketone that has garnered significant interest in synthetic and medicinal

chemistry. Its structure uniquely combines three key functional groups on a benzene ring: a

hydroxyl group, a bromine atom, and an acetyl group. This trifecta of functionalities provides a

rich platform for a wide array of chemical transformations, making it an invaluable precursor for

more complex molecular architectures.
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The strategic placement of these groups—an activating hydroxyl group ortho to a bromine

atom and meta to an acetyl group—creates a nuanced electronic environment that allows for

selective chemical modifications. Its primary utility lies in its role as a key intermediate in the

synthesis of various pharmaceutical agents, most notably in the development of adrenergic

agonists and other sympathomimetic drugs[1][2]. This guide will elucidate the fundamental

chemistry of this compound and provide practical insights into its application.

Physicochemical and Spectroscopic Profile
The identity and purity of a research chemical are paramount. 1-(3-Bromo-4-
hydroxyphenyl)ethanone is typically a solid at room temperature and possesses distinct

physical and spectroscopic characteristics that are essential for its identification and quality

control.

Chemical Identifiers and Properties
Property Value Source

IUPAC Name
1-(3-bromo-4-

hydroxyphenyl)ethanone
[3]

Synonyms

3'-Bromo-4'-

hydroxyacetophenone, 2-

Bromo-4-acetylphenol

[3][4]

CAS Number 1836-06-2 [3]

Molecular Formula C₈H₇BrO₂ [3]

Molecular Weight 215.05 g/mol [5]

Physical Form Solid

Purity Typically ≥97%

Spectroscopic Data Summary
Spectroscopic analysis is critical for confirming the structure of the molecule. Below is a

summary of expected spectral data.
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Technique Key Data Points

¹³C NMR

Predicted peaks corresponding to the carbonyl

carbon (~197 ppm), aromatic carbons (varying

shifts due to substitution), and the methyl

carbon (~26 ppm).[6]

Mass Spec (GC-MS)

Molecular ion peak (M+) at m/z ≈ 214/216 (due

to bromine isotopes), with a top peak often

corresponding to the acylium ion fragment [M-

CH₃]+ at m/z ≈ 199/201.[3]

IR Spectroscopy

Characteristic peaks for O-H stretching (broad,

~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and

C-Br stretching in the fingerprint region.[7]

Synthesis and Mechanism: The Fries
Rearrangement
The industrial synthesis of hydroxyarylketones often leverages the Fries Rearrangement, an

acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[8][9] This reaction is

particularly valuable because direct Friedel-Crafts acylation of phenols can lead to O-acylation

(ester formation) rather than the desired C-acylation (ketone formation).[8]

The synthesis of 1-(3-Bromo-4-hydroxyphenyl)ethanone can be efficiently achieved via the

Fries Rearrangement of 2-bromophenyl acetate. The reaction involves the migration of the

acetyl group from the phenolic oxygen to the aromatic ring, primarily at the para position, driven

by the thermodynamic stability of the final product.

Reaction Mechanism Visualization
The mechanism proceeds through the formation of an acylium ion intermediate, which then

acts as an electrophile in an electrophilic aromatic substitution reaction.[9][10]

Caption: Fries Rearrangement for synthesis.
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Experimental Protocol: Synthesis via Fries
Rearrangement
This protocol is a representative procedure based on established methodologies for the Fries

Rearrangement.[10][11][12]

Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a

dropping funnel, add 2-bromophenyl acetate (1 equivalent) to a suitable non-polar solvent

(e.g., nitrobenzene or dichloromethane).

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Cautiously add anhydrous

aluminum chloride (AlCl₃, ~2.5 equivalents) portion-wise, ensuring the temperature does not

exceed 10 °C.

Reaction: After the addition is complete, slowly warm the mixture to room temperature and

then heat to the desired reaction temperature (low temperatures, ~25°C, favor para-

substitution, while higher temperatures, >60°C, favor the ortho-product).[8][9] Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench

by slowly adding crushed ice, followed by dilute hydrochloric acid to decompose the

aluminum complex.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane or ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-
Bromo-4-hydroxyphenyl)ethanone.

Chemical Reactivity and Derivatization Potential
The true value of 1-(3-Bromo-4-hydroxyphenyl)ethanone lies in its potential for

derivatization, which is governed by its three key functional groups.
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Caption: Key reactivity sites of the molecule.

Phenolic Hydroxyl Group: This group can be readily alkylated to form ethers or acylated to

form esters, which can serve as protecting groups or introduce new functionalities.

Aromatic Ring: The hydroxyl group is a strong ortho, para-director, while the acetyl and

bromo groups are deactivating and meta-directing. The positions open to further electrophilic

substitution are sterically and electronically influenced by the existing substituents.

Acetyl Group: The α-carbon of the acetyl group is acidic and can be halogenated under

specific conditions. For instance, α-bromination yields a phenacyl bromide derivative, a

highly valuable intermediate for introducing the entire molecular scaffold into other molecules

via nucleophilic substitution.[13][14] This reaction is crucial for synthesizing adrenaline-type

drug precursors.[1]

Core Application: Synthesis of Adrenergic Agonists
A primary application of 1-(3-Bromo-4-hydroxyphenyl)ethanone is as a precursor in the

synthesis of sympathomimetic amines and β-adrenergic agonists.[15][16] These compounds

are structurally related to endogenous catecholamines like epinephrine and are used in

pharmaceuticals to treat conditions such as asthma and cardiovascular diseases.[2][17][18]

The synthetic pathway often involves an initial α-bromination of the acetyl group, followed by a

nucleophilic substitution with an appropriate amine (e.g., tert-butylamine), and finally, reduction
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of the carbonyl group to a secondary alcohol. This sequence constructs the characteristic

ethanolamine side chain found in many adrenergic drugs.

Workflow: From Intermediate to Adrenergic Agonist
Precursor

1-(3-Bromo-4-hydroxyphenyl)ethanone

Step 1: α-Bromination
(e.g., Br₂ in MeOH)

2-Bromo-1-(3-bromo-4-hydroxyphenyl)ethanone
(Phenacyl Bromide Derivative)

Step 2: Nucleophilic Substitution
(with R-NH₂)

α-Amino Ketone Intermediate

Step 3: Carbonyl Reduction
(e.g., NaBH₄)

Final Adrenergic Agonist Analog
(Phenylethanolamine structure)

Click to download full resolution via product page

Caption: Synthetic workflow to an adrenergic agonist.
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Safety and Handling
As with any research chemical, proper handling of 1-(3-Bromo-4-hydroxyphenyl)ethanone is

essential. It is classified with specific hazard warnings that must be respected in a laboratory

setting.

GHS Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry place, sealed in a tightly closed container.

Conclusion
1-(3-Bromo-4-hydroxyphenyl)ethanone is a strategically functionalized aromatic compound

that serves as a cornerstone intermediate in synthetic organic chemistry. Its well-defined

physicochemical properties, accessible synthesis via the Fries Rearrangement, and versatile

reactivity profile make it an indispensable tool for drug discovery and development. Its

demonstrated utility in the construction of adrenergic agonists highlights its importance as a

building block for creating biologically active molecules with complex architectures. For

researchers in medicinal chemistry, a thorough understanding of this compound's properties

and reactivity is key to leveraging its full synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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